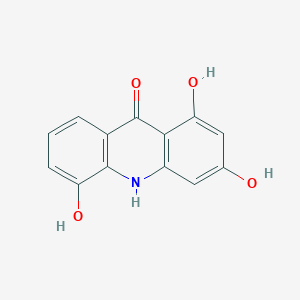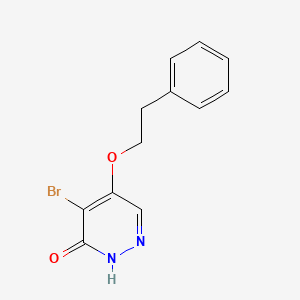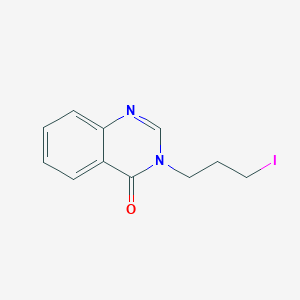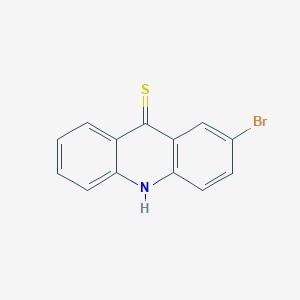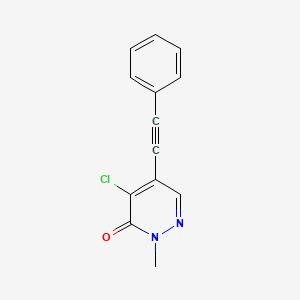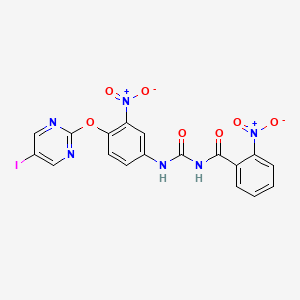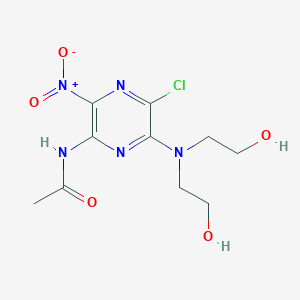
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazine ring substituted with bis(2-hydroxyethyl)amino, chloro, and nitro groups, along with an acetamide moiety. Its unique structure allows it to participate in diverse chemical reactions and makes it a valuable subject of study in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 6-chloropyrazine derivatives with diethanolamine under microwave irradiation. This method offers shorter reaction times and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as using water as a solvent and microwave irradiation, can make the production more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The hydroxyl groups can be oxidized to carbonyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Diethanolamine, microwave irradiation.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Nucleophilic Substitution: Substituted pyrazine derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Oxidation: Carbonyl-substituted pyrazine derivatives.
Applications De Recherche Scientifique
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Mécanisme D'action
The mechanism of action of N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide involves its interaction with specific molecular targets. The bis(2-hydroxyethyl)amino group can form hydrogen bonds with biological molecules, while the nitro and chloro groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Bis(2-hydroxyethyl)-2-aminoethanesulfonic acid (BES): A zwitterionic buffer used in biochemical research.
2-Hydroxy-N,N-bis(2-hydroxyethyl)acetamide: A related compound with similar functional groups.
Uniqueness
N-(6-(Bis(2-hydroxyethyl)amino)-5-chloro-3-nitropyrazin-2-yl)acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
89083-19-2 |
|---|---|
Formule moléculaire |
C10H14ClN5O5 |
Poids moléculaire |
319.70 g/mol |
Nom IUPAC |
N-[6-[bis(2-hydroxyethyl)amino]-5-chloro-3-nitropyrazin-2-yl]acetamide |
InChI |
InChI=1S/C10H14ClN5O5/c1-6(19)12-8-10(16(20)21)13-7(11)9(14-8)15(2-4-17)3-5-18/h17-18H,2-5H2,1H3,(H,12,14,19) |
Clé InChI |
RHZBCNFFKIJWND-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=C(N=C(C(=N1)N(CCO)CCO)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


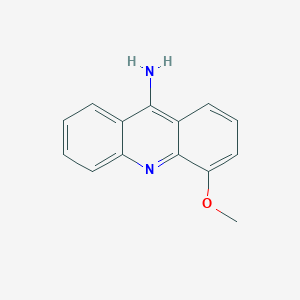
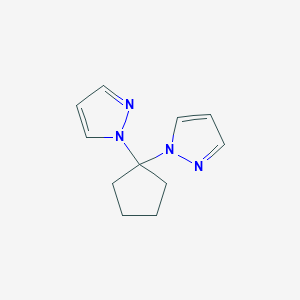
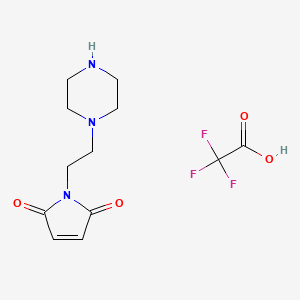

![3-[(Propan-2-yl)oxy]-4-[(thieno[2,3-d]pyrimidin-4-yl)amino]benzamide](/img/structure/B12923125.png)
![5-chloro-6-ethyl-N-[1-(4-nitrophenyl)propyl]pyrimidin-4-amine](/img/structure/B12923129.png)
